molecular formula C21H14BrNO4 B382228 N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE

N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE

Cat. No.: B382228
M. Wt: 424.2g/mol
InChI Key: OPANSDZSAMRMJA-UHFFFAOYSA-N
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Description

N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group and a benzo[c]chromen-3-yl moiety linked via an acetamide bridge. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6-oxo-6H-benzo[c]chromen-3-ol and 4-bromoaniline.

    Formation of Intermediate: The 6-oxo-6H-benzo[c]chromen-3-ol is reacted with chloroacetic acid under basic conditions to form 2-(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen ring, potentially yielding hydroxy derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or mod

Properties

Molecular Formula

C21H14BrNO4

Molecular Weight

424.2g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide

InChI

InChI=1S/C21H14BrNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24)

InChI Key

OPANSDZSAMRMJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O

Origin of Product

United States

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